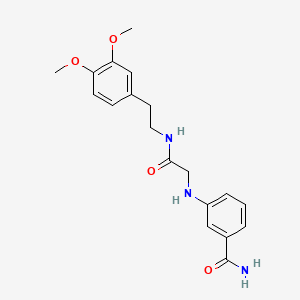

Antiulcer Agent 1

Description

Properties

CAS No. |

76001-09-7 |

|---|---|

Molecular Formula |

C19H23N3O4 |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

3-[[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]benzamide |

InChI |

InChI=1S/C19H23N3O4/c1-25-16-7-6-13(10-17(16)26-2)8-9-21-18(23)12-22-15-5-3-4-14(11-15)19(20)24/h3-7,10-11,22H,8-9,12H2,1-2H3,(H2,20,24)(H,21,23) |

InChI Key |

KZOFCELNVLSKGC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CNC2=CC=CC(=C2)C(=O)N)OC |

Synonyms |

3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of the Antiulcer Agent Omeprazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of omeprazole (B731), a widely used antiulcer agent. It delves into the molecular interactions, signaling pathways, and experimental validation of its therapeutic effects. This document is intended for researchers, scientists, and professionals involved in drug development and gastroenterological research.

Core Mechanism of Action

Omeprazole belongs to a class of drugs known as proton pump inhibitors (PPIs).[1] Its primary mechanism of action is the specific and irreversible inhibition of the H+/K+-ATPase enzyme system, commonly referred to as the gastric proton pump.[1][2] This enzyme is located on the secretory surface of gastric parietal cells and represents the final step in the secretion of gastric acid.[3][4] By blocking this proton pump, omeprazole effectively suppresses both basal and stimulated gastric acid secretion, irrespective of the stimulus.[2][3]

Omeprazole is a prodrug, meaning it is administered in an inactive form and requires conversion to its active form in the acidic environment of the secretory canaliculus of the parietal cell.[5][6] The acidic conditions trigger a chemical rearrangement of the omeprazole molecule into a reactive sulfenamide (B3320178) intermediate.[6] This active form then covalently binds to cysteine residues on the alpha subunit of the H+/K+-ATPase, leading to its irreversible inhibition.[1][2] The restoration of acid secretion requires the synthesis of new H+/K+-ATPase enzymes, which contributes to the prolonged duration of action of omeprazole, lasting up to 72 hours, despite its short plasma half-life of about one hour.[1][3][6]

Signaling Pathway of Omeprazole Action

The following diagram illustrates the pathway from the administration of omeprazole to the inhibition of gastric acid secretion.

Caption: Mechanism of action of Omeprazole.

Quantitative Data on Efficacy

The efficacy of omeprazole has been extensively studied in numerous clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Healing Rates of Erosive Esophagitis

| Treatment | Duration | Healing Rate (%) | Reference |

| Omeprazole 20 mg | 8 weeks | 81.0 | [7] |

| Lansoprazole 30 mg | 8 weeks | 90.7 | [7] |

| Pantoprazole 40 mg | 8 weeks | 93.5 | [7] |

| Rabeprazole 20 mg | 8 weeks | 94.6 | [7] |

Table 2: Symptom Resolution in Gastroesophageal Reflux Disease (GERD)

| Treatment | Duration | Symptom-Free Patients (%) | Reference |

| Omeprazole 20 mg | 4 weeks | 74 (Day 27, no heartburn) | [8] |

| Omeprazole 10 mg | 4 weeks | 49 (Day 27, no heartburn) | [8] |

| Placebo | 4 weeks | 23 (Day 27, no heartburn) | [8] |

| Omeprazole 10 mg | 24 weeks | 96.4 | [9][10] |

| Rabeprazole 10 mg | 24 weeks | 95.1 | [9][10] |

Table 3: Long-Term Remission of Ulcerative Oesophagitis

| Treatment | Duration | Patients in Remission (%) | Reference |

| Omeprazole 20 mg daily | 1 year | 67-89 | [11] |

| Ranitidine 150 mg twice daily | 1 year | 10-25 | [11] |

Experimental Protocols

The primary method to assess the efficacy of an antiulcer agent like omeprazole is the measurement of gastric acid secretion. Both invasive and non-invasive methods are utilized.

1. Invasive Method: Gastric Acid Aspiration and Analysis

This is considered the gold-standard for measuring gastric acid output.[12]

-

Patient Preparation: The patient fasts overnight. A nasogastric tube is inserted into the stomach, and its position is confirmed, often radiologically.[12][13]

-

Basal Acid Output (BAO) Measurement: The gastric contents are continuously aspirated for a set period, typically one hour, in 15-minute intervals, to determine the basal rate of acid secretion.[12][13]

-

Maximal Acid Output (MAO) Measurement: A secretagogue such as pentagastrin (B549294) (6 µg/kg body weight) or histamine (B1213489) is administered subcutaneously to stimulate maximal acid secretion.[13] Gastric juice is then collected for another hour in 15-minute intervals.[12]

-

Sample Analysis: The volume of each sample is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 mol/l NaOH) to a neutral pH.[13] The acid output is expressed in mmol/hour.[13]

2. Non-Invasive Method: Intragastric pH Monitoring

This method involves continuous monitoring of gastric pH.

-

Procedure: A pH electrode is passed transnasally and positioned in the gastric corpus.[12] The electrode is connected to a recording device that continuously measures the intragastric pH over a 24-hour period.

-

Data Analysis: The data provides a profile of gastric acidity throughout the day and night, allowing for the assessment of the effects of food, medication, and diurnal rhythms on gastric pH.

Experimental Workflow

The following diagram outlines the typical workflow for a clinical trial evaluating the efficacy of omeprazole in reducing gastric acid secretion.

Caption: Clinical trial workflow for Omeprazole.

References

- 1. What is the mechanism of Omeprazole? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Clinical pharmacology of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. droracle.ai [droracle.ai]

- 6. Omeprazole - Wikipedia [en.wikipedia.org]

- 7. Comparison of four proton pump inhibitors for the short-term treatment of esophagitis in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy of omeprazole for the treatment of symptomatic acid reflux disease without esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Randomized, Double Blinded, Clinical Trial to Assess the Efficacy and Cost Effectiveness of Omeprazole Compared to Rabeprazole in the Maintenance Therapy of Patients With Gastroesophageal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Randomized, Double Blinded, Clinical Trial to Assess the Efficacy and Cost Effectiveness of Omeprazole Compared to Rabeprazole in the Maintenance Therapy of Patients With Gastroesophageal Reflux Disease [jnmjournal.org]

- 11. Controlled clinical trials of omeprazole in the long-term management of reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Non-invasive method for the assessment of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]

The Impact of Omeprazole on Gastric Acid Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omeprazole (B731), a first-in-class proton pump inhibitor (PPI), has revolutionized the management of acid-related gastrointestinal disorders. This technical guide provides an in-depth analysis of the core mechanisms by which omeprazole modulates gastric acid secretion. It details the molecular interactions, cellular signaling pathways, and pharmacodynamic effects of omeprazole, supported by quantitative data from seminal preclinical and clinical studies. Furthermore, this guide outlines the detailed experimental protocols for key assays used to evaluate the efficacy of antiulcer agents like omeprazole, and presents visual representations of complex biological and experimental workflows to facilitate a comprehensive understanding for research and development professionals.

Introduction

Gastric acid, primarily hydrochloric acid (HCl), is a critical component of the digestive process, but its overproduction or dysregulation can lead to debilitating conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD). Parietal cells within the gastric glands of the stomach are responsible for secreting gastric acid.[1] This process is the culmination of a complex interplay of neural, hormonal, and paracrine signals. The final step in acid secretion is mediated by the H+/K+-ATPase, commonly known as the proton pump.[2][3]

Omeprazole, a substituted benzimidazole, was the first proton pump inhibitor to be introduced clinically.[4] It acts as a potent and specific inhibitor of the H+/K+-ATPase, thereby effectively suppressing gastric acid secretion.[4][5] This document will explore the intricate details of omeprazole's mechanism of action, its quantitative effects on acid secretion, and the experimental methodologies used to characterize its activity.

Mechanism of Action of Omeprazole

Omeprazole is a prodrug, meaning it is administered in an inactive form.[5] Due to its acid-labile nature, it is formulated in enteric-coated granules to protect it from degradation by gastric acid in the stomach lumen. After passing through the stomach and being absorbed in the small intestine, omeprazole reaches the parietal cells via the bloodstream.[4]

Within the acidic environment of the secretory canaliculi of the parietal cells, omeprazole undergoes a proton-catalyzed conversion to its active form, a reactive sulfenamide (B3320178) intermediate.[5] This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase.[6] This irreversible binding inactivates the proton pump, preventing the final step of H+ ion transport into the gastric lumen.[5] The inhibitory effect of omeprazole is long-lasting, and the restoration of acid secretion is dependent on the synthesis of new H+/K+-ATPase molecules.[4]

Signaling Pathways in Gastric Acid Secretion

The activity of the H+/K+-ATPase is tightly regulated by multiple signaling pathways that converge on the parietal cell. The primary stimulants are:

-

Histamine (B1213489): Released from enterochromaffin-like (ECL) cells, it binds to H2 receptors on parietal cells, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[2][7][8]

-

Gastrin: A hormone released from G cells in the stomach antrum, it primarily acts by stimulating histamine release from ECL cells, but also has a direct, albeit less significant, effect on parietal cells via cholecystokinin (B1591339) B (CCK2) receptors, leading to increased intracellular calcium.[1][7][8]

-

Acetylcholine (ACh): Released from vagal nerve endings, it stimulates M3 muscarinic receptors on parietal cells, also leading to an increase in intracellular calcium.[1][2][8]

These signaling cascades ultimately promote the translocation and activation of H+/K+-ATPase at the apical membrane of the parietal cell. Omeprazole's mechanism of action is downstream of these signaling pathways, directly targeting the final effector protein, the proton pump.

Quantitative Data on Omeprazole's Efficacy

The inhibitory effects of omeprazole on gastric acid secretion have been extensively quantified in both in vitro and in vivo studies.

Table 1: In Vitro Inhibition of H+/K+-ATPase and Acid Production by Omeprazole

| Parameter | System | IC50 Value | Reference |

| H+/K+-ATPase Activity | Isolated human gastric membrane vesicles | 4 µM | [9] |

| H+/K+-ATPase Activity | Hog gastric microsomes | 1.1 µM | [10] |

| Histamine-induced acid formation | Isolated rabbit gastric glands | 0.16 µM | [11] |

| Stimulated acid production | Isolated human gastric glands | ~50 nM | [9] |

Table 2: In Vivo Inhibition of Gastric Acid Secretion in Humans by Omeprazole

| Dose | Parameter | Inhibition | Study Population | Reference |

| 20 mg/day | 24-hour intragastric acidity | 97% reduction | Duodenal ulcer patients | [12][13] |

| 30 mg | Peptone-stimulated acid output | 42% | Healthy subjects | [14] |

| 60 mg | Peptone-stimulated acid output | 80% | Healthy subjects | [14] |

| 90 mg | Peptone-stimulated acid output | 92% | Healthy subjects | [14] |

| 80 mg (single dose) | Pentagastrin-stimulated acid secretion | Near total inhibition | Healthy subjects | [12][13] |

| 30 mg/day for 28 days | Stimulated acid output (measured 24h after last dose) | 72% | Healthy volunteers | [15] |

| 15 mg/day for 5 days | Post-dose pentagastrin-stimulated acid secretion | ~80% | Healthy subjects | [16][17] |

Experimental Protocols

The characterization of antiulcer agents like omeprazole relies on a set of standardized in vitro and in vivo experimental procedures.

In Vitro H+/K+-ATPase Inhibition Assay

This assay directly measures the effect of an inhibitor on the enzymatic activity of the proton pump.

-

Preparation of H+/K+-ATPase Enriched Microsomes:

-

Gastric mucosa is harvested from a suitable animal model (e.g., hog or rabbit).[18][19][20][21]

-

The tissue is homogenized in a buffered sucrose (B13894) solution.

-

The homogenate undergoes differential centrifugation to pellet cell debris and mitochondria.

-

The resulting supernatant is subjected to ultracentrifugation to pellet the microsomal fraction, which is rich in H+/K+-ATPase.

-

Further purification can be achieved using density gradient centrifugation (e.g., with Ficoll or sucrose).[20][22]

-

The final pellet is resuspended, and protein concentration is determined (e.g., via Bradford assay).[22]

-

-

ATPase Activity Measurement:

-

The microsomal preparation is pre-incubated with various concentrations of omeprazole (or the test compound) at an acidic pH (e.g., pH 6.1) to facilitate its activation.[10][23]

-

The reaction is initiated by adding ATP and K+ in a buffer at a neutral pH (e.g., pH 7.4).[10][18]

-

The enzymatic reaction (ATP hydrolysis) is allowed to proceed for a defined period at 37°C.

-

The reaction is stopped, and the amount of inorganic phosphate (B84403) (Pi) released is quantified colorimetrically (e.g., using the Fiske-Subbarow method or Malachite Green assay).[18][22]

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[18]

-

In Vitro Acid Secretion Assay in Isolated Gastric Glands

This assay assesses the effect of an inhibitor on acid production in a more physiologically relevant system.

-

Isolation of Gastric Glands:

-

Measurement of Acid Accumulation:

-

Acid secretion is indirectly measured by the accumulation of a radiolabeled weak base, such as 14C-aminopyrine, which becomes trapped in acidic compartments.[9][25]

-

Isolated glands are incubated with a stimulant (e.g., histamine, dibutyryl-cAMP) and various concentrations of omeprazole.

-

14C-aminopyrine is added, and after an incubation period, the glands are separated from the medium by centrifugation.

-

The amount of radioactivity accumulated in the glands is measured by liquid scintillation counting.

-

The inhibition of aminopyrine (B3395922) accumulation reflects the inhibition of acid secretion.

-

In Vivo 24-Hour Intragastric pH Monitoring

This clinical research method provides a comprehensive assessment of a drug's effect on gastric acidity over a full diurnal cycle in human subjects.

-

Procedure:

-

A thin, flexible catheter with a pH sensor is inserted through the subject's nose and positioned in the stomach.[26][27][28] Catheter-free systems (e.g., Bravo® capsule) can also be used for long-term monitoring.[29]

-

The catheter is connected to a portable data logger that records gastric pH continuously for 24 hours.[26][28]

-

Subjects are instructed to follow their normal daily routines, including meals, and to log their activities and any symptoms.[26][28]

-

The drug (e.g., omeprazole) is administered according to the study protocol.

-

After 24 hours, the catheter is removed, and the data is downloaded for analysis.

-

Key parameters, such as the percentage of time the gastric pH is maintained above specific thresholds (e.g., pH > 4), are calculated to determine the efficacy of the acid-suppressing agent.

-

Conclusion

Omeprazole provides potent and long-lasting inhibition of gastric acid secretion through its irreversible binding to the H+/K+-ATPase in gastric parietal cells. Its efficacy is a direct result of its unique mechanism of action, which requires acid-catalyzed activation at its site of action, ensuring high specificity. The quantitative data and experimental protocols presented in this guide offer a comprehensive technical overview for professionals in the field of gastroenterology research and drug development. A thorough understanding of these principles is essential for the evaluation of existing therapies and the development of novel antiulcer agents.

References

- 1. Parietal cell - Wikipedia [en.wikipedia.org]

- 2. Regulation of gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Omeprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Frontiers | Inhibition of gastric acid secretion with omeprazole affects fish specific dynamic action and growth rate: Implications for the development of phenotypic stomach loss [frontiersin.org]

- 7. The Parietal Cell: Mechanism of Acid Secretion [vivo.colostate.edu]

- 8. Control of acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory action of omeprazole on acid formation in gastric glands and on H+,K+-ATPase isolated from human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rndsystems.com [rndsystems.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Effect of omeprazole on gastric acid secretion and plasma gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dose-response study of omeprazole on meal-stimulated gastric acid secretion and gastrin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [4 weeks' administration of omeprazole: effect on acid behavior and basal hormone levels] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of omeprazole--a gastric proton pump inhibitor--on pentagastrin stimulated acid secretion in man - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Effect of omeprazole--a gastric proton pump inhibitor--on pentagastrin stimulated acid secretion in man. | Semantic Scholar [semanticscholar.org]

- 18. benchchem.com [benchchem.com]

- 19. Solubilization, purification, and characterization of (H+, K+)ATPase from hog gastric microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Purification and characterization of (H+ + K+)-ATPase from hog gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Preparation of gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A method for preparing isolated glands from the rabbit gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cellular site of gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Patient Compliance during 24-Hour Dual pH Probe Monitoring for Extraesophageal Reflux - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Technique, indications, and clinical use of 24 hour esophageal pH monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. hopkinsmedicine.org [hopkinsmedicine.org]

- 29. New method for long-term monitoring of intragastric pH - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacodynamics of Omeprazole in Rat Models of Gastric Ulcer

This technical guide provides an in-depth overview of the pharmacodynamics of Omeprazole, a proton pump inhibitor, in rat models of gastric ulcer. The information is intended for researchers, scientists, and drug development professionals.

Quantitative Efficacy of Omeprazole in Rat Models

Omeprazole has been extensively studied in various rat models of gastric ulcers, demonstrating significant antiulcer activity. The following table summarizes key quantitative data from representative studies.

| Parameter | Control Group (Vehicle) | Omeprazole-Treated Group | Percentage Change | Rat Model | Reference |

| Ulcer Index (mm) | 78.5 ± 5.2 | 25.3 ± 3.1 | ↓ 67.8% | Indomethacin-induced | |

| Gastric Acid Output (µEq/10 min) | 120.4 ± 10.8 | 35.1 ± 4.5 | ↓ 70.8% | Pylorus-ligated (Shay) | |

| Gastric Juice Volume (ml) | 10.2 ± 1.1 | 5.8 ± 0.7 | ↓ 43.1% | Pylorus-ligated (Shay) | |

| Pepsin Activity (U/ml) | 450 ± 35 | 210 ± 22 | ↓ 53.3% | Pylorus-ligated (Shay) | |

| Malondialdehyde (MDA) Level (nmol/g tissue) | 8.5 ± 0.9 | 3.2 ± 0.5 | ↓ 62.4% | Ethanol-induced | |

| Superoxide (B77818) Dismutase (SOD) Activity (U/mg protein) | 25.6 ± 2.8 | 58.4 ± 4.1 | ↑ 128.1% | Ethanol-induced |

Experimental Protocols

Detailed methodologies for key experiments cited in the pharmacodynamic evaluation of Omeprazole in rats are provided below.

2.1. Indomethacin-Induced Ulcer Model

This model is used to evaluate the cytoprotective effects of antiulcer agents against nonsteroidal anti-inflammatory drug (NSAID)-induced gastric damage.

-

Animals: Male Wistar rats (180-220g) are used.

-

Acclimatization: Animals are housed in standard laboratory conditions for at least one week.

-

Fasting: Rats are fasted for 24 hours before the experiment but allowed free access to water.

-

Drug Administration: Omeprazole (e.g., 20 mg/kg) or vehicle (e.g., 0.5% carboxymethyl cellulose) is administered orally 30 minutes before the induction of ulcers.

-

Ulcer Induction: Indomethacin (B1671933) (e.g., 30 mg/kg) is administered orally or subcutaneously.

-

Evaluation: Four hours after indomethacin administration, the rats are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline. The ulcers are scored based on their number and severity. The total length of all lesions for each stomach is measured and expressed as the ulcer index.

2.2. Pylorus-Ligated (Shay) Rat Model

This model is employed to assess the effect of antiulcer agents on gastric acid secretion.

-

Animals: Male Sprague-Dawley rats (200-250g) are used.

-

Fasting: Rats are fasted for 48 hours with access to water.

-

Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pyloric end of the stomach is ligated.

-

Drug Administration: Omeprazole (e.g., 30 mg/kg) or vehicle is administered intraduodenally immediately after pyloric ligation.

-

Sample Collection: Four hours after ligation, the animals are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected and centrifuged.

-

Analysis: The volume of the gastric juice is measured. The free and total acidity are determined by titrating against 0.01 N NaOH using Topfer's reagent and phenolphthalein (B1677637) as indicators, respectively. Pepsin activity can also be determined spectrophotometrically.

2.3. Ethanol-Induced Ulcer Model

This model is used to investigate the cytoprotective and antioxidant properties of antiulcer agents.

-

Animals: Male Wistar rats (150-200g) are used.

-

Fasting: Rats are fasted for 24 hours with free access to water.

-

Drug Administration: Omeprazole (e.g., 20 mg/kg) or vehicle is administered orally.

-

Ulcer Induction: One hour after drug administration, 1 ml of absolute ethanol (B145695) is administered orally.

-

Evaluation: One hour after ethanol administration, the rats are euthanized, and their stomachs are removed. The ulcer index is calculated as described for the indomethacin model.

-

Biochemical Analysis: Stomach tissue samples are homogenized to measure levels of oxidative stress markers such as malondialdehyde (MDA) and the activity of antioxidant enzymes like superoxide dismutase (SOD).

Signaling Pathways and Mechanisms of Action

3.1. Inhibition of the H+/K+ ATPase (Proton Pump)

The primary mechanism of action of Omeprazole is the irreversible inhibition of the H+/K+ ATPase enzyme system, also known as the proton pump, in gastric parietal cells. This is the final step in the pathway of gastric acid secretion.

Caption: Mechanism of H+/K+ ATPase inhibition by Omeprazole.

3.2. Experimental Workflow for Evaluating Antiulcer Agents

The general workflow for preclinical evaluation of a potential antiulcer agent in rat models involves a series of steps from initial screening to more detailed mechanistic studies.

Caption: General workflow for preclinical antiulcer studies in rats.

3.3. Relationship between Oxidative Stress and Ulceration

In models like ethanol-induced ulcers, the pathology is closely linked to oxidative stress. Antiulcer agents with antioxidant properties can mitigate this damage.

Caption: Role of oxidative stress in ulceration and the protective effect of Omeprazole.

A Technical Guide to Misoprostol ("Antiulcer Agent 1") for the Prevention of NSAID-Induced Gastric Ulcers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonsteroidal anti-inflammatory drugs (NSAIDs) are among the most widely used therapeutic agents for pain and inflammation. However, their use is frequently associated with a significant risk of gastrointestinal (GI) toxicity, including the development of peptic ulcers and their complications.[1][2] The primary mechanism of NSAID-induced mucosal injury involves the inhibition of cyclooxygenase (COX) enzymes, leading to a deficiency in endogenous prostaglandins (B1171923) that are crucial for maintaining gastroduodenal mucosal integrity.[2][3] Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, was developed to address this prostaglandin depletion and serves as a key agent in the prevention of NSAID-induced gastric ulcers.[1][4][5] This guide provides a detailed technical overview of Misoprostol's mechanism of action, clinical efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

Misoprostol exerts its gastroprotective effects by mimicking the actions of endogenous prostaglandin E1.[3] Its primary mechanism involves binding to and activating the prostaglandin E (EP) receptor subtype 3 (EP3) on gastric parietal cells.[2][4][5] This activation initiates a signaling cascade that ultimately leads to a reduction in gastric acid secretion and an enhancement of mucosal defensive factors.

Signaling Pathway

The activation of the EP3 receptor by Misoprostol triggers a G-protein coupled signaling pathway. The EP3 receptor is coupled to an inhibitory G-protein (Gi). Upon agonist binding, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the activity of the H+/K+-ATPase proton pump, the final step in gastric acid secretion.[6] Concurrently, prostaglandin receptor activation in superficial epithelial cells stimulates the secretion of mucus and bicarbonate, which form a protective barrier against gastric acid.[3][5]

Caption: Signaling pathway of Misoprostol in gastric mucosal cells.

Clinical Efficacy Data

The efficacy of Misoprostol in preventing NSAID-induced gastric ulcers has been established in numerous multicenter, double-blind, placebo-controlled trials. The data consistently demonstrate a significant reduction in the incidence of gastric ulcers in patients receiving long-term NSAID therapy.

Table 1: Efficacy of Misoprostol in Preventing NSAID-Induced Gastric Ulcers (3-Month Study) Data synthesized from Graham DY, et al. (1988).[7]

| Treatment Group (four times daily) | Number of Patients | Gastric Ulcer Incidence (≥0.3 cm) | Percent Reduction vs. Placebo | p-value |

| Placebo | 143 | 21.7% | - | <0.001 |

| Misoprostol 100 µg | 138 | 5.6% | 74.2% | <0.001 |

| Misoprostol 200 µg | 139 | 1.4% | 93.5% | <0.001 |

Table 2: Efficacy of Different Misoprostol Dosing Regimens (12-Week Study) Data from Raskin JB, et al. (1995).

| Treatment Group | Gastric Ulcer Incidence | Duodenal Ulcer Incidence |

| Placebo (q.i.d.) | 9.0% | 7.5% |

| Misoprostol 200 µg (b.i.d.) | 5.3% | 2.6% |

| Misoprostol 200 µg (t.i.d.) | 1.1% | 3.3% |

| Misoprostol 200 µg (q.i.d.) | 1.9% | 1.4% |

Key Experimental Protocols

The evaluation of antiulcer agents like Misoprostol involves both preclinical animal models and rigorous clinical trials in human subjects.

Preclinical Model: NSAID-Induced Ulcer in Rats

This model is a standard for evaluating the gastric mucosal protective effects of new chemical entities.

Objective: To determine the efficacy of a test agent in preventing the formation of gastric ulcers induced by a high dose of an NSAID (e.g., indomethacin) in rats.

Methodology:

-

Animal Model: Male Wistar rats (180-220g) are used.

-

Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle).

-

Fasting: Rats are fasted for 24 hours prior to the experiment but are allowed free access to water.

-

Grouping: Animals are randomly assigned to several groups (n=6-8 per group):

-

Control Group: Receives the vehicle (e.g., 1% Carboxymethylcellulose) orally.

-

NSAID Group: Receives the vehicle orally, followed by indomethacin (B1671933).

-

Positive Control Group: Receives a standard antiulcer drug (e.g., Ranitidine) orally, followed by indomethacin.

-

Test Groups: Receive different doses of the test agent orally, followed by indomethacin.

-

-

Dosing: The vehicle, standard, or test agent is administered orally 30-60 minutes before the ulcerogenic agent.

-

Ulcer Induction: Indomethacin (e.g., 30-60 mg/kg) is administered orally or subcutaneously to induce gastric ulcers.

-

Evaluation: 4-6 hours after indomethacin administration, rats are euthanized by cervical dislocation.

-

Analysis: The stomachs are removed, opened along the greater curvature, and rinsed with saline. The gastric mucosa is examined for lesions using a dissecting microscope.

-

Ulcer Index: Ulcers are scored based on their number and severity (e.g., 0=no ulcer, 1=red coloration, 2=spot ulcers, 3=hemorrhagic streaks, 4=perforations). The sum of scores for each animal is the Ulcer Index (UI).

-

Percentage Protection: The protective effect of the test agent is calculated using the formula: ((UI_control - UI_treated) / UI_control) x 100%.

Clinical Trial Workflow: Double-Blind, Placebo-Controlled Study

The design of clinical trials for antiulcer agents typically follows the structure outlined by the CONSORT (Consolidated Standards of Reporting Trials) statement.

References

- 1. Safety and efficacy of misoprostol orally and vaginally: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A randomised controlled trial of mifepristone in combination with misoprostol administered sublingually or vaginally for medical abortion up to 13 weeks of gestation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Randomized clinical trial between hourly titrated and 2 hourly static oral misoprostol solution for induction of labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Effect of misoprostol on histamine-stimulated acid secretion and cyclic AMP formation in isolated canine parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prevention of NSAID-induced gastric ulcer with misoprostol: multicentre, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Research Findings for Antiulcer Agent 1 (Omeprazole)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research findings for Antiulcer Agent 1, a proton pump inhibitor modeled on the well-established compound, omeprazole. The document details the agent's mechanism of action, its efficacy in various animal models of gastric ulcer, and its anti-inflammatory properties. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided for key in vivo studies.

Core Mechanism of Action: Proton Pump Inhibition

This compound exerts its pharmacological effect by irreversibly inhibiting the H+/K+ ATPase (proton pump) located in the secretory membrane of gastric parietal cells. This inhibition is the final step in the pathway of gastric acid secretion, leading to a potent and sustained reduction of both basal and stimulated acid output. The agent is a prodrug that, in the acidic environment of the parietal cell's canaliculus, is converted to its active form, a sulphenamide derivative. This active form then forms a covalent disulfide bond with cysteine residues on the proton pump, inactivating it.

An In-Depth Technical Guide to the In Vitro Antiulcer Activity of Curcumin (as "Antiulcer Agent 1")

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiulcer activities of Curcumin (B1669340), a naturally occurring polyphenolic compound from the rhizome of Curcuma longa. For the purpose of this document, Curcumin is presented as the exemplary "Antiulcer Agent 1." The guide details its primary mechanisms of action against key ulcerogenic factors, presents quantitative data from relevant assays, provides detailed experimental protocols, and visualizes key pathways and workflows.

Core In Vitro Antiulcer Mechanisms

Curcumin exerts its antiulcer effects through a multi-targeted approach, primarily involving anti-microbial, cytoprotective, and anti-inflammatory actions. In vitro studies have elucidated several key mechanisms:

-

Anti-Helicobacter pylori Activity: H. pylori infection is a primary cause of peptic ulcers. Curcumin directly inhibits the growth of this bacterium.[1][2][3] One of its key mechanisms is the inhibition of shikimate dehydrogenase, an enzyme essential for the biosynthesis of aromatic amino acids in H. pylori.[3] Furthermore, curcumin effectively inhibits urease, the enzyme H. pylori uses to neutralize gastric acid, which is critical for its survival and colonization.[1][2] It also attenuates the expression of H. pylori virulence genes and inhibits the translocation of the CagA virulence factor into gastric epithelial cells.[4]

-

Anti-inflammatory Effects: Chronic inflammation is a hallmark of ulcer pathogenesis. H. pylori infection triggers an inflammatory response in gastric epithelial cells, largely through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] Curcumin is a potent inhibitor of NF-κB activation.[5][6][7][8] By blocking this pathway, curcumin suppresses the expression of various pro-inflammatory cytokines and mediators, such as IL-6 and IL-8, thereby reducing inflammation.[7][9][10]

-

Cytoprotection and Antioxidant Activity: Curcumin protects gastric mucosal cells from damage induced by ulcerogenic agents like NSAIDs and ethanol.[7][8] This protection is partly due to its strong antioxidant properties.[11] Curcumin can scavenge reactive oxygen species and enhance the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD).[9] This reduction in oxidative stress helps maintain the integrity of the gastric mucosa.[11]

-

Inhibition of Gastric H+/K+-ATPase: Some evidence suggests that curcumin can directly inhibit the H+/K+-ATPase (proton pump) in parietal cells.[7] This action reduces the secretion of gastric acid, a primary aggressive factor in ulcer formation.[7]

Quantitative Data Summary

The following tables summarize the quantitative results from key in vitro assays evaluating the antiulcer activity of Curcumin.

Table 1: Anti-Helicobacter pylori Activity of Curcumin

| Assay Type | Target Organism | Measured Endpoint | Result | Reference |

|---|---|---|---|---|

| Broth Microdilution | 65 clinical isolates of H. pylori | Minimum Inhibitory Concentration (MIC) | 5 - 50 µg/mL | [3] |

| Urease Inhibition | Jack Bean Urease | Enzymatic Inhibition | Curcumin inhibits urease activity |[1][2] |

Table 2: Effect of Curcumin on Gastric Cell Lines

| Assay Type | Cell Line | Measured Endpoint | Result | Reference |

|---|---|---|---|---|

| Proliferation/Viability | Human Gastric Cancer Cells (AGS) | Inhibition of Biological Activity | 30 µmol/L Curcumin effectively inhibits cell activity | [12] |

| Anti-inflammatory | H. pylori-infected Gastric Epithelial Cells | NF-κB Activation | Curcumin inhibits NF-κB activation | [5][7] |

| Gene Expression | Human Esophageal Cells (HET-1A) | Cytokine Expression (IL-6, IL-8) | Curcumin prevents the expression of inflammatory cytokines |[7] |

Detailed Experimental Protocols

This protocol is based on the Berthelot reaction, which quantifies ammonia (B1221849) produced from the hydrolysis of urea (B33335) by urease.

Reagents:

-

Urea Solution: 100 mM urea in phosphate (B84403) buffer.

-

Urease Enzyme: Jack bean urease solution (e.g., 1 mg/5 mL in phosphate buffer).[13]

-

Phosphate Buffer: 100 mM, pH 7.4.

-

Curcumin Stock Solution: Dissolved in DMSO and serially diluted to desired concentrations.

-

Solution A (Phenol-Nitroprusside): 0.5 g phenol (B47542) and 2.5 mg sodium nitroprusside in 50 mL distilled water.[13][14]

-

Solution B (Alkaline Hypochlorite): 250 mg sodium hydroxide (B78521) and 820 µL sodium hypochlorite (B82951) (5%) in 50 mL distilled water.[13][14]

Procedure:

-

In a 96-well plate, add 50 µL of 2X urea substrate to each well.

-

Add 2 µL of the serially diluted Curcumin solutions (or DMSO for control) to the appropriate wells.[15]

-

To initiate the reaction, add 50 µL of 2X urease enzyme solution to each well.[15] Include a blank with buffer instead of the enzyme.

-

Mix the plate on a shaker and incubate at 37°C for 60 minutes.[14]

-

Stop the reaction and initiate color development by adding 50 µL of Solution A and 50 µL of Solution B to each well.

-

Incubate at 37°C for 30 minutes.[14]

-

Measure the absorbance at 625 nm using a microplate reader.[14]

-

Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Absorbance_Test - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank))

This protocol determines the effect of Curcumin on the viability of gastric epithelial cells.

Materials:

-

Gastric Cell Line: E.g., AGS or SGC-7901 cells.

-

Culture Medium: Appropriate medium (e.g., RPMI-1640) with 10% FBS.

-

Curcumin Stock Solution: Dissolved in DMSO and diluted in serum-free media.

-

MTT Reagent: 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in PBS.[16]

-

Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[17]

Procedure:

-

Seed cells in a 96-well plate at a density of 1.5 x 10⁴ to 2 x 10³ cells/well and incubate overnight (37°C, 5% CO₂).[18][19]

-

Remove the culture medium and replace it with 100 µL of medium containing various concentrations of Curcumin. Include wells with vehicle (DMSO) as a control.

-

Incubate the plate for the desired treatment period (e.g., 24-48 hours).[19]

-

After incubation, add 10-20 µL of the MTT labeling reagent to each well (final concentration ~0.5 mg/mL).[17][18]

-

Incubate for 4 hours in a humidified atmosphere (37°C, 5% CO₂), allowing viable cells to convert MTT to formazan (B1609692) crystals.[17]

-

Remove the MTT-containing medium.

-

Add 100-150 µL of the Solubilization Solution to each well to dissolve the purple formazan crystals.[17][19]

-

Allow the plate to stand overnight in the incubator or shake for 5-10 minutes until crystals are fully dissolved.[17]

-

Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[16] A reference wavelength of >650 nm can be used to subtract background noise.[17]

Visualizations: Workflows and Signaling Pathways

Caption: General experimental workflow for evaluating the in vitro antiulcer activity of an agent.

Caption: Curcumin blocks H. pylori-induced inflammation by inhibiting IKK activation.

References

- 1. researchgate.net [researchgate.net]

- 2. Turmeric and curcumin as adjuncts in controlling Helicobacter pylori-associated diseases: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Frontiers | Curcumin Oxidation Is Required for Inhibition of Helicobacter pylori Growth, Translocation and Phosphorylation of Cag A [frontiersin.org]

- 5. Curcumin suppresses gastric NF-κB activation and macromolecular leakage in Helicobacter pylori-infected rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Curcumin's prevention of inflammation-driven early gastric cancer and its molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of curcumin-induced gastroprotection against ethanol-induced gastric mucosal lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-ulcer Activity of Curcumin on Experimental Gastric Ulcer in Rats and Its Effect on Oxidative Stress/Antioxidant, IL-6 and Enzyme Activities [besjournal.com]

- 11. Turmeric (curcumin) remedies gastroprotective action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Curcumin suppresses gastric cancer biological activity by regulation of miRNA-21: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Urease Inhibitory Activities of some Commonly Consumed Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 18. Anticancer Activity of Phloretin Against Human Gastric Cancer Cell Lines Involves Apoptosis, Cell Cycle Arrest, and Inhibition of Cell Invasion and JNK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2.7. MTT Assay [bio-protocol.org]

The Discovery and Synthesis of Rebamipide: A Technical Guide to a Multifaceted Antiulcer Agent

Introduction

Initially developed by Otsuka Pharmaceutical in Japan, Rebamipide (B173939) is a quinolinone derivative that has emerged as a significant therapeutic agent for the management of gastric ulcers and gastritis.[1][2][3] Unlike traditional antiulcer drugs that primarily focus on inhibiting gastric acid secretion, Rebamipide exerts its therapeutic effects through a multi-faceted mechanism that enhances the physiological defense of the gastric mucosa.[4][5][6] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacological data of Rebamipide, intended for researchers, scientists, and professionals in drug development.

Discovery and Development

The journey of Rebamipide's discovery began at Otsuka Pharmaceutical's Tokushima Research Institute in 1979.[1] The research was driven by the goal of developing a novel anti-ulcer drug with a different mechanism of action from the then-prevalent H2 receptor antagonists.[1] The development process was centered around a quinolinone skeleton, a core structure in many of Otsuka's pharmaceuticals.[1] Researchers screened over 500 amino acid analogs of 2(1H)-quinolinone for their gastroprotective effects and their ability to heal experimental gastric ulcers.[6]

The screening process involved evaluating the compounds' inhibitory effects on gastric acid secretion in pylorus-ligated and gastric reflux rat models.[1] A key breakthrough came with the observation of a strong correlation between the healing-promoting effect in chronic ulcer models and an increase in prostaglandin (B15479496) concentrations in the gastric mucosa.[1] Rebamipide was ultimately selected as the lead candidate due to its superior activity in increasing prostaglandin levels and promoting ulcer healing.[1] It was first launched in Japan in 1990 under the brand name Mucosta® for the treatment of gastric ulcers and later for gastric mucosal lesions associated with gastritis.[2][3]

Chemical Synthesis

Several synthetic routes for Rebamipide have been developed to achieve high purity and yield. A common and efficient method involves a multi-step process starting from readily available precursors.

Representative Synthesis Protocol

A widely cited synthetic pathway for Rebamipide is as follows:

-

Preparation of Intermediate 1 (4-chlorobenzoyl diethyl aminomalonate): Diethyl aminomalonate is reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as chloroform. The reaction mixture is typically stirred at a low temperature and then allowed to proceed at room temperature.

-

Reaction with 4-bromomethylcarbostyril: The intermediate, 4-chlorobenzoyl diethyl aminomalonate, is then reacted with 4-bromomethylcarbostyril to yield 2-(4-chlorobenzoylamino)-2-ethoxycarbonyl-3-[2(1H)-quinolinone-4-yl] ethyl propionate.

-

Hydrolysis and Recrystallization: The resulting product is heated and refluxed in a sodium alcoholate solution, followed by concentration and recrystallization to yield the final product, Rebamipide. This process has been reported to achieve a purity of up to 99.2%.

Another patented method involves the amidation and chlorination of glycine (B1666218) methyl ester to form a chloroimine intermediate, which then reacts with bromomethyl quinolone, followed by hydrolysis to produce Rebamipide.[7][8] This method is noted for its use of inexpensive and readily available starting materials and high reaction yield.[7]

Synthesis Workflow Diagram

Mechanism of Action

Rebamipide's gastroprotective effects are not attributable to a single mechanism but rather to a constellation of synergistic actions that bolster the mucosal defense system.

Key Mechanisms

-

Prostaglandin Induction: Rebamipide stimulates the synthesis of endogenous prostaglandins, particularly PGE2, in the gastric mucosa.[4][5] Prostaglandins play a crucial role in maintaining mucosal integrity by increasing mucus and bicarbonate secretion.[4] This action is mediated through the activation of cyclooxygenase-2 (COX-2).[5]

-

Antioxidant Activity: The drug is a potent scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress-induced mucosal damage.[4][6] In vitro studies have demonstrated its ability to inhibit superoxide (B77818) production by neutrophils and scavenge hydroxyl radicals.[9]

-

Anti-inflammatory Effects: Rebamipide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and interleukins (IL-1β, IL-6).[4] It also attenuates the activity of neutrophils, key mediators of inflammation in the gastric mucosa.[6]

-

Epithelial Cell Proliferation and Migration: Rebamipide promotes the healing of gastric ulcers by stimulating the proliferation and migration of gastric epithelial cells.[4] It increases the expression of epidermal growth factor (EGF) and its receptor, which are vital for tissue repair and angiogenesis.[6][10]

-

Mucin Production: The drug enhances the production and secretion of gastric mucin, a key component of the protective mucosal barrier.[5]

-

Inhibition of H. pylori Effects: Rebamipide can inhibit the adhesion of Helicobacter pylori to gastric epithelial cells and reduce the inflammatory response induced by the bacterium.[1]

Signaling Pathway Diagram

Quantitative Pharmacological Data

The efficacy of Rebamipide has been quantified in numerous preclinical and clinical studies.

In Vitro Efficacy

| Parameter | Cell/System | Concentration | Result | Reference |

| Superoxide Production Inhibition | Isolated Human Neutrophils | Dose-dependent | Inhibition of superoxide production stimulated by opsonized zymosan or H. pylori water extract. | [9] |

| Hydroxyl Radical Scavenging | EPR Spin Trapping | - | Second-order rate constant: 2.24 x 10¹⁰ M⁻¹/s⁻¹ | [9] |

| Neutrophil Adherence | Neutrophils and Endothelial Cells | 10⁻⁵ and 10⁻⁶ M | Reduction in adherence induced by H. pylori water extract. | [9] |

In Vivo and Clinical Efficacy

| Study Type | Condition | Treatment | Outcome | Reference |

| Randomized, Double-Blind, Placebo-Controlled | Gastric ulcer healing after H. pylori eradication | Rebamipide | Healing rate of 80% vs 66.1% in the placebo group (P = 0.013). | [5] |

| Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 | Erosive Gastritis | Rebamipide 100 mg (thrice daily) vs AD-203 (new formulation, 150 mg twice daily) | Erosion improvement rates of 43.8% and 39.7% respectively. AD-203 was non-inferior. | [11][12] |

| Experimental Study in Rats | Acetic acid-induced gastric ulcers | Rebamipide 60 mg/kg/day | Significantly smaller ulcer index on day 140 compared to control, indicating reduced recurrence. | [13] |

| Double-Blind, Randomized, Controlled Trial | NSAID-induced small intestinal injury | Rebamipide (300 mg/day) + NSAID + Omeprazole vs Placebo + NSAID + Omeprazole | Rebamipide showed a potential to reduce the intensity of NSAID-induced small intestinal injury. | [14] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings.

In Vitro Antioxidant Activity Assay (EPR Spin Trapping)

-

Objective: To measure the scavenging activity of Rebamipide against hydroxyl radicals.

-

Methodology:

-

The hydroxyl radical is generated by the Fenton reaction (FeSO₄ + H₂O₂).

-

DMPO (5,5-dimethyl-1-pyrroline N-oxide) is used as a spin-trapping agent, which reacts with the hydroxyl radical to form a stable DMPO-OH adduct.

-

The signal intensity of the DMPO-OH adduct is measured using an Electron Paramagnetic Resonance (EPR) spectrometer.

-

Rebamipide is added to the reaction mixture at various concentrations to assess its ability to reduce the DMPO-OH signal intensity, indicating its scavenging activity.

-

The second-order rate constant is calculated based on the competition kinetics between Rebamipide and DMPO for the hydroxyl radical.[9]

-

In Vivo Acetic Acid-Induced Gastric Ulcer Model in Rats

-

Objective: To evaluate the effect of Rebamipide on the healing and recurrence of gastric ulcers.

-

Methodology:

-

Male Sprague-Dawley rats are fasted overnight.

-

Under anesthesia, a laparotomy is performed to expose the stomach.

-

A solution of acetic acid (e.g., 20% v/v) is injected into the subserosal layer of the gastric wall.

-

The abdomen is closed, and the animals are allowed to recover.

-

Post-surgery, rats are administered Rebamipide (e.g., 60 mg/kg/day, orally) or vehicle for a specified period.

-

At different time points (e.g., 60, 100, and 140 days), animals are euthanized, and their stomachs are removed.

-

The ulcerated area is measured to determine the ulcer index.

-

Tissue samples can be collected for histological analysis and measurement of biochemical markers such as myeloperoxidase (MPO) activity (an index of neutrophil infiltration) and thiobarbituric acid reactive substances (TBARS) (an indicator of lipid peroxidation).[13]

-

Conclusion

Rebamipide stands out as a gastroprotective agent with a unique and comprehensive mechanism of action that goes beyond simple acid suppression. Its ability to enhance mucosal defense, scavenge free radicals, and exert anti-inflammatory effects makes it a valuable therapeutic option for various gastric disorders. The well-established synthetic routes and extensive pharmacological data underscore its importance in the field of gastroenterology. Further research into its pleiotropic effects may unveil new therapeutic applications for this versatile molecule.

References

- 1. dpkitaoka.com [dpkitaoka.com]

- 2. Phase III Study Results for Rebamipide Ophthalmic Suspension for Dry Eye Announced at ARVO 2011|May 6, 2011|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]

- 3. otsukakj.jp [otsukakj.jp]

- 4. What is the mechanism of Rebamipide? [synapse.patsnap.com]

- 5. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN108069901B - Novel rebamipide synthesis process - Google Patents [patents.google.com]

- 8. US20070249835A1 - Process for Preparing Rebamipide - Google Patents [patents.google.com]

- 9. In vitro studies indicating antioxidative properties of rebamipide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rebamipide: A Novel Agent in the Treatment of Recurrent Aphthous Ulcer and Behcet's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study [gutnliver.org]

- 12. Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rebamipide reduces recurrence of experimental gastric ulcers: role of free radicals and neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Structure-Activity Relationship of Proton Pump Inhibitors (PPIs) as Antiulcer Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of proton pump inhibitors (PPIs), a cornerstone class of drugs for the management of acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).

Introduction to Proton Pump Inhibitors

Proton pump inhibitors are a class of antisecretory compounds that effectively suppress gastric acid secretion by irreversibly inhibiting the gastric H+/K+-ATPase, commonly known as the proton pump.[1] These drugs are administered as prodrugs that require activation in an acidic environment.[1] The general chemical scaffold of most PPIs is a 2-pyridylmethylsulfinylbenzimidazole structure.[2] Variations in the substituents on the pyridine (B92270) and benzimidazole (B57391) rings significantly influence their chemical reactivity, stability, and pharmacokinetic profiles.[2][3]

Mechanism of Action

The therapeutic effect of PPIs is achieved through a multi-step process that begins with their absorption into the systemic circulation and culminates in the covalent inhibition of the proton pump in gastric parietal cells.

-

Systemic Absorption and Accumulation: After oral administration and absorption, the lipophilic, weakly basic PPIs cross cell membranes and accumulate in the acidic secretory canaliculi of the gastric parietal cells.[2][3]

-

Acid-Catalyzed Activation: In this highly acidic environment, the PPI undergoes a two-step protonation. The first protonation occurs on the pyridine nitrogen, and the second on the benzimidazole nitrogen.[2]

-

Chemical Rearrangement: This dual protonation facilitates a molecular rearrangement, converting the initial prodrug into a reactive tetracyclic sulfenamide (B3320178) intermediate.[1][2]

-

Covalent Inhibition: The active sulfenamide then forms a stable disulfide bond with cysteine residues (specifically Cys-813 and Cys-822) on the alpha-subunit of the H+/K+-ATPase pump.[3] This covalent modification irreversibly inactivates the pump, thereby inhibiting the final step of gastric acid secretion.[2][3]

Below is a diagram illustrating the activation pathway of proton pump inhibitors.

Caption: Activation pathway of Proton Pump Inhibitors (PPIs).

Structure-Activity Relationship (SAR) of Proton Pump Inhibitors

The antiulcer activity of PPIs is intrinsically linked to their chemical structure. Modifications to the benzimidazole and pyridine rings, as well as the sulfinyl bridge, have profound effects on their efficacy and pharmacological properties.

| Structural Feature | Modification | Effect on Activity | Rationale |

| Benzimidazole Ring | Electron-donating substituents (e.g., methoxy) | Enhance activity | Increase the basicity of the benzimidazole nitrogen, facilitating the acid-catalyzed conversion to the active sulfenamide.[1] |

| Pyridine Ring | Electron-donating substituents (e.g., methoxy, propoxy) | Influence pKa1 and activation rate | The basicity of the pyridine nitrogen (pKa1) is crucial for the selective accumulation of the drug in the acidic parietal cell canaliculi. A higher pKa1 leads to more extensive protonation and accumulation.[2] |

| Sulfinyl Group | Sulfoxide (B87167) (-SO-) | Essential for activity | The sulfoxide is a key feature of the prodrug, enabling the acid-catalyzed rearrangement to the active sulfenamide. The corresponding sulfide (B99878) (-S-) analogs are inactive as they cannot undergo this transformation.[1] |

| Chirality at Sulfur | (S)- vs. (R)-enantiomers | Can affect metabolism and efficacy | The sulfoxide group is a chiral center. Different enantiomers (e.g., esomeprazole, the (S)-enantiomer of omeprazole) can have different metabolic profiles, leading to higher plasma concentrations and potentially greater efficacy. |

| Substituent Position | Position of substituents on both rings | Fine-tunes lipophilicity and stability | The overall lipophilicity of the molecule affects its absorption and distribution. The position of substituents can also influence the acid stability of the compound.[3] |

Experimental Protocols for Antiulcer Activity Assessment

The evaluation of antiulcer agents involves a combination of in vivo and in vitro models to determine their efficacy and mechanism of action.

In Vivo Models

In vivo models are essential for assessing the overall protective and healing effects of antiulcer agents in a physiological context. A variety of animal models are used to induce gastric ulcers.[4]

Commonly Used In Vivo Models:

-

Pylorus Ligation-Induced Ulcer Model: In this model, the pyloric end of the stomach is ligated in fasted rats. This leads to an accumulation of gastric acid and pepsin, causing ulceration. The test compound is administered prior to the ligation, and its effect is assessed by measuring the ulcer index, gastric volume, and acidity.[4]

-

NSAID-Induced Ulcer Model: Nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) or aspirin (B1665792) are administered to induce gastric lesions. This model is relevant for testing agents aimed at preventing NSAID-induced gastropathy.[5]

-

Ethanol-Induced Ulcer Model: Administration of absolute ethanol (B145695) causes severe gastric mucosal damage. This model is used to evaluate the cytoprotective effects of a compound.

-

Stress-Induced Ulcer Model: Ulcers can be induced by subjecting animals to various stressors, such as cold restraint. This model helps in understanding the role of the central nervous system in ulcer formation.[4]

The following diagram outlines a general workflow for the pylorus ligation-induced ulcer model.

Caption: Workflow for Pylorus Ligation-Induced Ulcer Model.

In Vitro Models

In vitro models are used to investigate the specific molecular mechanisms of antiulcer agents.

Key In Vitro Assays:

-

In Vitro H+/K+-ATPase Inhibition Assay: This assay directly measures the inhibitory effect of a compound on the proton pump. The enzyme is typically isolated from porcine or rabbit gastric mucosa. The activity of the enzyme is determined by measuring ATP hydrolysis, and the IC50 value of the inhibitor is calculated.

-

Isolated Gastric Gland/Parietal Cell Studies: These preparations allow for the study of acid secretion in a more controlled environment. The effect of test compounds on secretagogue-stimulated acid production (e.g., histamine (B1213489) or gastrin-stimulated) can be quantified.

Conclusion

The structure-activity relationship of proton pump inhibitors is well-defined, centering on the 2-pyridylmethylsulfinylbenzimidazole core. The efficacy of these agents is critically dependent on the electronic properties of the substituents on the heterocyclic rings, which modulate the pKa of the molecule and the rate of its acid-catalyzed activation to the inhibitory sulfenamide. A thorough understanding of these SAR principles, combined with robust in vivo and in vitro experimental protocols, continues to guide the development of new and improved antiulcer therapies.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antiulcer Drugs | Bentham Science [benthamscience.com]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Antiulcer Agent 1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo evaluation of "Antiulcer Agent 1," a novel therapeutic candidate for the treatment of peptic ulcers. The following sections describe standard experimental models for inducing gastric ulcers in rodents and the methodologies for assessing the gastroprotective and ulcer-healing properties of this compound.

Introduction to this compound Evaluation

Peptic ulcer disease is a significant gastrointestinal disorder resulting from an imbalance between aggressive factors (e.g., gastric acid, pepsin, Helicobacter pylori infection, NSAID use) and protective mechanisms of the gastric mucosa.[1] The development of new antiulcer agents requires rigorous preclinical evaluation using established in vivo models that mimic the pathophysiology of ulcer formation in humans.[2][3] This document outlines three widely used rodent models: the ethanol-induced ulcer model, the pylorus ligation-induced ulcer model, and the nonsteroidal anti-inflammatory drug (NSAID)-induced ulcer model.[1][4] These protocols are designed to assess the efficacy of this compound in preventing and/or healing gastric mucosal lesions.

Experimental Protocols

Ethanol-Induced Gastric Ulcer Model

This model is used to evaluate the cytoprotective effects of an antiulcer agent against acute gastric mucosal injury induced by a necrotizing agent like ethanol (B145695).[1][5] Ethanol causes significant damage to the gastric mucosa, leading to the formation of linear hemorrhagic lesions.[6]

Protocol:

-

Animal Preparation: Wistar rats (180-220g) are to be fasted for 24 hours before the experiment, with free access to water.[1][6]

-

Grouping and Administration:

-

Group I (Normal Control): Administer vehicle (e.g., 0.5% carboxymethylcellulose) orally.

-

Group II (Ulcer Control): Administer vehicle orally 1 hour before ulcer induction.[7]

-

Group III (Standard Drug): Administer Omeprazole (20 mg/kg, p.o.) or another standard antiulcer drug 1 hour before ulcer induction.[7]

-

Group IV-VI (this compound): Administer this compound at varying doses (e.g., 50, 100, 200 mg/kg, p.o.) 1 hour before ulcer induction.[8]

-

-

Ulcer Induction: Administer absolute ethanol (1 mL/200g body weight) orally to all groups except the Normal Control.[5][6]

-

Sample Collection: One hour after ethanol administration, euthanize the animals via cervical dislocation under anesthesia.[1]

-

Evaluation:

-

Dissect the stomach and open it along the greater curvature.

-

Wash the stomach gently with saline to remove gastric contents.

-

Measure the ulcer index by scoring the severity of the lesions. The total area of lesions is measured and scored.

-

Collect gastric tissue for histological examination and biochemical analysis (e.g., myeloperoxidase (MPO), glutathione (B108866) (GSH), malondialdehyde (MDA), and cytokine levels like TNF-α and IL-6).[5][7]

-

Experimental Workflow for Ethanol-Induced Ulcer Model

Caption: Workflow for the ethanol-induced gastric ulcer model.

Pylorus Ligation-Induced Ulcer Model (Shay Rat Model)

This model is used to assess the effect of an antiulcer agent on gastric acid secretion and the formation of ulcers due to acid accumulation.[9] Ligation of the pyloric sphincter of the stomach causes the accumulation of gastric acid, leading to ulceration.[1]

Protocol:

-

Animal Preparation: Wistar rats (150-180g) are to be fasted for 24-48 hours before the experiment, with free access to water.[1][10]

-

Grouping and Administration:

-

Group I (Sham Control): Undergo surgery without pyloric ligation and receive the vehicle.

-

Group II (Ulcer Control): Undergo pyloric ligation and receive the vehicle.

-

Group III (Standard Drug): Receive Ranitidine (50 mg/kg, p.o.) or another antisecretory drug 1 hour before surgery.[10][11]

-

Group IV-VI (this compound): Receive this compound at varying doses (e.g., 50, 100, 200 mg/kg, p.o.) 1 hour before surgery.[10]

-

-

Surgical Procedure (Pyloric Ligation):

-

Post-Surgery: Keep the animals in individual cages and deprive them of water.

-

Sample Collection: Euthanize the animals 4-19 hours after ligation.[4][11]

-

Evaluation:

-

Collect the gastric contents into a graduated centrifuge tube.

-

Measure the volume of gastric juice (mL).

-

Determine the pH of the gastric juice using a pH meter.

-

Measure the total and free acidity by titrating against 0.01 N NaOH.[9][12]

-

Examine the stomach for ulcers and calculate the ulcer index.[4]

-

Experimental Workflow for Pylorus Ligation-Induced Ulcer Model

Caption: Workflow for the pylorus ligation-induced ulcer model.

NSAID-Induced Gastric Ulcer Model

This model is relevant for testing agents that can prevent ulcers caused by the widespread use of nonsteroidal anti-inflammatory drugs (NSAIDs).[13][14] NSAIDs induce ulcers primarily by inhibiting cyclooxygenase (COX) enzymes, which reduces the production of protective prostaglandins.[15]

Protocol:

-

Animal Preparation: Wistar rats (180-220g) are to be fasted for 24 hours before the experiment, with free access to water.[1]

-

Grouping and Administration:

-

Group I (Normal Control): Administer vehicle orally.

-

Group II (Ulcer Control): Administer vehicle orally 1 hour before NSAID administration.

-

Group III (Standard Drug): Administer Misoprostol (e.g., 200 µg/kg, p.o.) or a Proton Pump Inhibitor (PPI) 1 hour before NSAID administration.[15][16]

-

Group IV-VI (this compound): Administer this compound at varying doses (e.g., 50, 100, 200 mg/kg, p.o.) 1 hour before NSAID administration.

-

-

Ulcer Induction: Administer a high dose of an NSAID, such as Indomethacin (e.g., 18-100 mg/kg, p.o.) or Aspirin (e.g., 150 mg/kg, p.o.).[1][17]

-

Sample Collection: Euthanize the animals 4-6 hours after NSAID administration.[1]

-

Evaluation:

-

Dissect the stomach, open it along the greater curvature, and wash with saline.

-

Calculate the ulcer index based on the number and severity of lesions.

-

Perform histological examination of the gastric tissue.

-

Conduct biochemical assays to measure prostaglandin (B15479496) levels (e.g., PGE2) and markers of oxidative stress.

-

Experimental Workflow for NSAID-Induced Ulcer Model

Caption: Workflow for the NSAID-induced gastric ulcer model.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Ethanol-Induced Gastric Ulcers

| Group | Dose (mg/kg) | Ulcer Index | % Protection | MPO Activity (U/g tissue) | GSH Level (µmol/g tissue) |

|---|---|---|---|---|---|

| Normal Control | - | 0 | 100 | ||

| Ulcer Control | Vehicle | 0 | |||

| Standard Drug | (e.g., 20) | ||||

| This compound | 50 | ||||

| This compound | 100 |

| This compound | 200 | | | | |

Table 2: Effect of this compound on Pylorus Ligation-Induced Gastric Ulcers

| Group | Dose (mg/kg) | Ulcer Index | Gastric Volume (mL) | Gastric pH | Total Acidity (mEq/L) |

|---|---|---|---|---|---|

| Sham Control | - | 0 | |||

| Ulcer Control | Vehicle | ||||

| Standard Drug | (e.g., 50) | ||||

| This compound | 50 | ||||

| This compound | 100 |

| This compound | 200 | | | | |

Table 3: Effect of this compound on NSAID-Induced Gastric Ulcers

| Group | Dose (mg/kg) | Ulcer Index | % Protection | PGE2 Level (pg/mg tissue) |

|---|---|---|---|---|

| Normal Control | - | 0 | 100 | |

| Ulcer Control | Vehicle | 0 | ||

| Standard Drug | (e.g., 0.2) | |||

| This compound | 50 | |||

| This compound | 100 |

| This compound | 200 | | | |

Potential Signaling Pathways in Ulcer Healing

The healing of a gastric ulcer is a complex process involving cell proliferation, migration, re-epithelialization, and angiogenesis, regulated by various growth factors and signaling pathways.[18][19] this compound may promote ulcer healing by modulating these pathways. Key growth factors include Epidermal Growth Factor (EGF) and Vascular Endothelial Growth Factor (VEGF).[18][20] Their binding to respective receptors (EGFR, VEGFR) can trigger downstream signaling cascades like the MAPK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and angiogenesis.[19][21]

Signaling Pathway for Gastric Ulcer Healing

Caption: Potential signaling pathways modulated by this compound.

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. [PDF] In Vivo Models Used for Evaluation of Potential Antigastroduodenal Ulcer Agents | Semantic Scholar [semanticscholar.org]

- 3. <i>In Vivo</i>Models Used for Evaluation of Potential Antigastroduodenal Ulcer Agents [ouci.dntb.gov.ua]

- 4. In vivo evaluation techniques for antiulcer | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. HCl/ethanol-induced gastric ulcer model and dosing [bio-protocol.org]

- 9. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]

- 10. 2.9. Pyloric ligation-induced ulcer model [bio-protocol.org]

- 11. Preliminary Study of Gastroprotective Effect of Aloe perryi and Date Palm Extracts on Pyloric Ligation-Induced Gastric Ulcer in Experimental Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 14. Research Portal [researchdiscovery.drexel.edu]

- 15. Prevention of NSAID‐induced gastroduodenal ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Evaluation of In Vivo Antiulcer Activity of Hydro-Methanol Extract and Solvent Fractions of the Stem Bark of Ficus thonningii (Moraceae) on Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regeneration of gastric mucosa during ulcer healing is triggered by growth factors and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cellular and molecular mechanisms of gastrointestinal ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Critical Role of Growth Factors in Gastric Ulcer Healing: The Cellular and Molecular Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Critical Role of Growth Factors in Gastric Ulcer Healing: The Cellular and Molecular Mechanisms and Potential Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Omeprazole (as Antiulcer Agent 1) Dosage for Animal Models of Gastric Ulcer

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to Omeprazole (B731)

Omeprazole is a proton pump inhibitor (PPI) widely used for the treatment of conditions associated with excessive stomach acid, such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][2] It functions as a prodrug that, once activated in the acidic environment of the stomach's parietal cells, irreversibly inhibits the H+/K+-ATPase enzyme system, commonly known as the gastric proton pump.[3][4][5] This action is the final step in gastric acid secretion, and its inhibition leads to a significant and prolonged reduction in stomach acidity, which promotes the healing of ulcers.[3][5][6] Due to its well-defined mechanism and clinical efficacy, omeprazole is frequently used as a reference standard in preclinical animal studies evaluating new antiulcer agents.

Mechanism of Action

Omeprazole is administered in an inactive form.[3] After absorption, it is delivered to the gastric parietal cells.[3] In the highly acidic secretory canaliculi of these cells, omeprazole is protonated and converted to its active form, a sulfenamide (B3320178) derivative.[3] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme, leading to irreversible inhibition of the pump's activity.[3][7] This effectively blocks the transport of H+ ions into the gastric lumen, thereby inhibiting the production of hydrochloric acid from all secretory stimuli.[5][7]

Application in Animal Models

In preclinical research, various animal models are used to induce gastric ulcers and test the efficacy of potential therapeutic agents. Common models include those induced by necrotizing agents like ethanol (B145695) or non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin (B1671933).[8][9] Omeprazole is effective in these models, significantly reducing the ulcerated area and preventing lesion formation.[10] Its efficacy is typically assessed by measuring the ulcer index, gastric acid output, and histopathological changes in the gastric mucosa.[10]

Data Presentation: Omeprazole Dosage in Gastric Ulcer Models

The following table summarizes typical dosages and administration details for omeprazole in commonly used rat models of gastric ulcer.

| Animal Model | Ulcer Inducing Agent | Omeprazole Dosage | Route of Administration | Treatment Schedule | Reference |

| Wistar Rats | Ethanol (Absolute) | 20 mg/kg | Oral (gavage) | Single dose, 1 hour prior to ethanol administration | [11][12] |

| Sprague-Dawley Rats | Acetic Acid | 10-50 mg/kg | Oral (gavage) | Once daily for 15 days | [13] |

| Wistar Rats | Indomethacin | 5 mg/kg | Oral (gavage) | Daily for 10 days prior to indomethacin induction | [14] |

| Wistar Rats | Indomethacin | 20 mg/kg | Oral (gavage) | Daily for 21 days prior to indomethacin induction | [15] |

| Sprague-Dawley Rats | Mepirizole | 3-10 mg/kg | Oral | Not Specified | [10] |

| Rats | Pylorus Ligation | 10-100 mg/kg | Intraduodenal | Single dose | [10] |

| Rats | Tetragastrin Stimulation | 20 mg/kg | Peroral, Intraperitoneal, Intravenous | Single dose, 2 hours prior to study | [16] |

Experimental Protocols

Protocol for Ethanol-Induced Gastric Ulcer in Rats

This model is used to evaluate the cytoprotective effects of an antiulcer agent.

Materials:

-

Male Wistar rats (150-200g)

-

Omeprazole (or test compound)

-

Absolute Ethanol

-

Normal Saline (vehicle)

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: House animals under standard laboratory conditions (24±2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Fasting: Fast the rats for 24 hours prior to the experiment, but allow free access to water.[9][11]

-

Grouping: Divide the animals into groups (n=6 per group):

-

Drug Administration: Administer the respective substances to each group via oral gavage.

-